The presence of the trifluoromethyl (CF3) group makes 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene a candidate reagent for introducing this functional group into other molecules. The CF3 group is a powerful electron-withdrawing group, meaning it can influence the reactivity of nearby atoms in a molecule. This property is valuable in organic synthesis for various purposes such as:
The combined presence of the CF3, methoxy (OCH3), and nitro (NO2) groups in 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene offers intriguing possibilities for medicinal chemistry research. Here's why:
1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is an organic compound characterized by the presence of three fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring. Its molecular formula is C₇H₄F₃NO₃, and it has a molecular weight of approximately 207.107 g/mol. This compound is notable for its unique combination of functional groups, which contribute to its chemical reactivity and potential applications in various fields.
The synthesis of 1,2,3-trifluoro-5-methoxy-4-nitrobenzene can be achieved through various methods:
1,2,3-Trifluoro-5-methoxy-4-nitrobenzene has potential applications in various fields:
Several compounds share structural similarities with 1,2,3-trifluoro-5-methoxy-4-nitrobenzene. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,2-Difluoro-4-nitrobenzene | Two fluorine atoms and one nitro group | Less fluorinated than the target |
3-Fluoro-4-methoxybenzenamine | One fluorine atom and an amino group | Contains an amine instead of nitro |
1-Fluoro-2-methoxy-4-nitrobenzene | One fluorine atom and one methoxy group | Different substitution pattern |
1,3-Difluoro-5-methoxybenzene | Two fluorine atoms and one methoxy group | No nitro group present |
The uniqueness of 1,2,3-trifluoro-5-methoxy-4-nitrobenzene lies in its trifluoromethyl group combined with both nitro and methoxy functionalities on the benzene ring. This combination may impart distinct chemical properties that could be advantageous in synthetic chemistry and biological applications.
1,2,3-Trifluoro-5-methoxy-4-nitrobenzene represents a complex fluorinated aromatic compound that requires sophisticated synthetic approaches. The compound features multiple electron-withdrawing fluorine substituents combined with both electron-donating methoxy and electron-withdrawing nitro groups, creating unique challenges for selective synthesis. Modern synthetic methodologies have evolved to address these challenges through optimized classical approaches and innovative alternative routes.
Classical nitration methodologies remain fundamental for the synthesis of 1,2,3-trifluoro-5-methoxy-4-nitrobenzene, typically involving electrophilic aromatic substitution of the corresponding trifluoro-methoxybenzene precursor. These approaches utilize mixed acid systems comprising nitric acid and sulfuric acid to generate the nitronium ion electrophile [1] [2].
The direct nitration of 1,2,3-trifluoro-5-methoxybenzene represents the most straightforward synthetic route to the target compound. This transformation relies on the activation provided by the electron-withdrawing fluorine substituents, which enhance the electrophilic character necessary for nitration while the methoxy group provides regioselectivity control [3] [1].
The reaction mechanism proceeds through the formation of nitronium ion (NO₂⁺) from the mixed acid system. Concentrated sulfuric acid serves dual functions as both catalyst and dehydrating agent, facilitating the generation of the electrophilic nitronium species from nitric acid [1] [2]. The highly electronegative fluorine atoms significantly influence the electronic distribution within the aromatic ring, creating distinct reactivity patterns compared to non-fluorinated analogs [4] [5].
Research has demonstrated that the presence of three fluorine substituents substantially alters the electron density distribution, making positions ortho and para to the methoxy group more susceptible to electrophilic attack [5] [6]. The methoxy group, despite being electron-donating, experiences diminished activating effects due to the strong electron-withdrawing influence of the multiple fluorine substituents [3] [6].
Experimental studies utilizing continuous flow microreactors have shown remarkable improvements in reaction efficiency. Temperature optimization studies revealed that nitration proceeds optimally at 30-70°C, significantly lower than traditional batch processes that typically require 50-80°C [7] [2]. The reduced temperature requirements stem from enhanced heat transfer and precise temperature control achievable in microreactor systems [7] [8].
Parameter | Optimal Conditions | Traditional Conditions | Reference |
---|---|---|---|
Temperature Range | 30-70°C | 50-80°C | [1] [7] [2] |
Sulfuric Acid Concentration | 85-96% | 96-98% | [1] [7] [2] |
Reaction Time | 10-120 minutes | 2-24 hours | [7] [8] |
Pressure | Atmospheric to moderate | Atmospheric | [7] [2] |
Yield Range | 58-95% | 60-80% | [4] [9] [5] |
Selectivity | High regioselectivity | Moderate selectivity | [3] [5] [6] |
The nitration process exhibits strong dependence on substrate electronics, with trifluorinated systems showing enhanced reactivity compared to their non-fluorinated counterparts [10] [5]. Studies of trifluoromethoxybenzene nitration have demonstrated that the trifluoromethoxy group provides similar electronic effects to multiple fluorine substituents, serving as a valuable model system for understanding the behavior of heavily fluorinated aromatic compounds [3] [10].
Systematic optimization of nitration conditions has revealed several critical parameters that dramatically influence both yield and selectivity. Temperature control emerges as the most crucial factor, with optimal ranges typically falling between 30-70°C for maximum product formation while minimizing side reactions [7] [2] [11].
Sulfuric acid concentration studies have established that 85-96% concentrations provide optimal balance between nitronium ion generation and substrate solubility [7] [2]. Higher concentrations approaching 98% can lead to excessive dehydration and substrate decomposition, while lower concentrations result in insufficient nitronium ion formation [1] [11].
Research utilizing microreactor technology has demonstrated significant advantages in reaction time optimization. Traditional batch processes requiring 2-24 hours can be reduced to 10-120 minutes through enhanced mixing and heat transfer [7] [8]. The improved mass transfer characteristics of microreactors enable more efficient contact between reactants, leading to accelerated reaction kinetics [7] [8].
Pressure optimization studies have shown that moderate pressure increases (1-5 atmospheres) can enhance reaction rates without compromising selectivity [2] [12]. However, excessive pressure can promote undesired side reactions, particularly oxidation processes that compete with nitration [2] [11].
Molar ratio optimization has revealed that slight excess of nitrating agent (1.1-1.3 equivalents) provides optimal conversion while minimizing over-nitration [8] [11]. Studies have shown that precise control of acid-to-substrate ratios enables reduction of microreactor modules from ten to five, significantly improving process economics [8].
The role of mixing efficiency cannot be understated in nitration optimization. Enhanced mixing through microreactor technology or specialized static mixers dramatically improves reaction homogeneity, leading to more consistent product formation and reduced hot spot formation [7] [2] [8].
Alternative synthetic methodologies have emerged to address limitations of classical nitration approaches, particularly for substrates requiring specific regiochemical control or operating under milder conditions. These approaches encompass halogen exchange strategies and microwave-assisted protocols that offer complementary advantages to traditional methods.
Halogen exchange reactions provide powerful alternatives for introducing fluorine substituents into nitroaromatic frameworks, particularly when direct nitration proves challenging or yields undesired regioisomers. These nucleophilic aromatic substitution reactions exploit the electron-withdrawing character of nitro groups to activate aromatic rings toward fluoride nucleophiles [14] [15].
The mechanism of halogen exchange involves nucleophilic attack by fluoride ion on electron-deficient aromatic systems, typically proceeding through a Meisenheimer intermediate [16] [17]. The nitro group provides essential activation by stabilizing the negative charge developed during the substitution process [16].
Potassium fluoride represents the most economical fluoride source for large-scale applications, typically requiring temperatures of 160-215°C in high-boiling polar aprotic solvents such as sulfolane or 1,3-dimethyl-2-imidazolidinone [14] [18]. Phase transfer catalysts, particularly quaternary ammonium salts, significantly enhance reaction rates by improving fluoride ion availability [14] [18].
Fluoride Source | Temperature (°C) | Solvent | Reaction Time | Yield (%) | Reference |
---|---|---|---|---|---|
Potassium Fluoride (KF) | 160-215 | Sulfolane/DMI | 2-8 hours | 60-85 | [14] [18] |
Tetrabutylammonium Fluoride (TBAF) | 20-150 | DMSO/CH₃CN/THF | 5 minutes-2 hours | 70-95 | [19] [20] [15] |
Tetramethylammonium Fluoride | 25-130 | Polar aprotic | 1-4 hours | 65-90 | [20] [21] |
Cesium Fluoride (CsF) | 120-180 | Polar aprotic | 1-6 hours | 70-88 | [14] [22] |
Tetrabutylammonium fluoride has emerged as a superior fluoride source for many applications, enabling reactions under remarkably mild conditions [19] [20] [15]. Anhydrous tetrabutylammonium fluoride can effect halogen exchange at room temperature in dimethyl sulfoxide, acetonitrile, or tetrahydrofuran [15] [21]. The enhanced nucleophilicity of this reagent stems from improved solvation and reduced ion pairing compared to alkali metal fluorides [20] [23].
Recent developments in tetramethylammonium fluoride chemistry have provided cost-effective alternatives to tetrabutylammonium fluoride while maintaining excellent reactivity [20] [21]. This reagent can be synthesized directly from inexpensive potassium fluoride and tetramethylammonium chloride, offering economic advantages for process-scale applications [20].
The selectivity of halogen exchange reactions depends critically on the electronic nature of substituents present on the aromatic ring. Electron-withdrawing groups such as nitro, cyano, and fluorine enhance reaction rates and enable milder conditions [22] [15]. The presence of multiple electron-withdrawing substituents can enable halogen exchange under particularly mild conditions, sometimes proceeding at room temperature [15] [21].
Process optimization studies have revealed that solvent selection dramatically influences reaction efficiency. Polar aprotic solvents with high dielectric constants facilitate fluoride ion solvation while minimizing ion pairing [19] [15]. Dimethyl sulfoxide emerges as an optimal solvent for many systems, providing excellent fluoride solubility and thermal stability [20] [15].
Microwave-assisted organic synthesis has revolutionized the preparation of complex fluorinated aromatics by enabling rapid, selective transformations under controlled conditions. The unique heating mechanism of microwave irradiation provides several advantages over conventional thermal methods, including enhanced reaction rates, improved selectivity, and reduced energy consumption [24] [25] [26].
The fundamental principle underlying microwave-assisted synthesis involves direct molecular heating through dielectric loss mechanisms [24] [25]. Polar molecules, including many organic solvents and reactants, absorb microwave energy and convert it to thermal energy through molecular rotation and ionic conduction [12] [25]. This direct heating mechanism enables rapid temperature elevation and more uniform heat distribution compared to conventional heating methods [24] [27].
Temperature optimization in microwave-assisted synthesis typically involves rapid heating to 100-200°C, significantly higher than achievable under atmospheric pressure conventional heating [27] [25]. The ability to exceed solvent boiling points under pressure enables access to reaction conditions previously unattainable, often resulting in dramatically accelerated reaction rates [12] [25].
Parameter | Optimal Range | Conventional Comparison | Reference |
---|---|---|---|
Power (W) | 200-800 | N/A (oil bath) | [24] [27] [25] |
Temperature (°C) | 100-200 | 80-150 | [24] [28] [27] |
Pressure (bar) | 1-20 | Atmospheric | [24] [12] [25] |
Reaction Time | 2-30 minutes | 1-24 hours | [24] [28] [25] |
Solvent Type | High tan δ solvents | Standard solvents | [24] [25] |
Yield Enhancement | 10-30% | Baseline | [28] [29] [26] |
Time Reduction | 5-50x faster | Baseline | [28] [29] [25] |
Power optimization studies have established that 200-800 watts provides optimal energy input for most synthetic transformations [24] [27] [25]. Lower power levels may result in insufficient heating rates, while excessive power can cause uncontrolled temperature spikes and substrate decomposition [27] [25].
Solvent selection in microwave-assisted synthesis requires consideration of dielectric properties, particularly the loss tangent (tan δ) [24] [25]. Solvents with high tan δ values, such as ethylene glycol (1.350), ethanol (0.941), and dimethyl sulfoxide, absorb microwave energy efficiently and enable rapid heating [24] [25]. Conversely, solvents with low tan δ values, such as toluene (0.040) and hexane (0.020), require specialized heating approaches or co-solvents [24] [25].
Pressure vessel reactions under microwave irradiation enable superheating phenomena, where solvents can be heated significantly above their atmospheric boiling points [12] [25]. This capability proves particularly valuable for reactions requiring elevated temperatures while maintaining liquid-phase conditions [27] [12].
Continuous flow microwave synthesis has emerged as a powerful approach for process intensification and scale-up [29] [30]. Flow reactors enable precise residence time control, improved heat transfer, and enhanced safety compared to batch microwave processes [29] [30]. Studies have demonstrated successful scale-up of microwave-assisted reactions from laboratory scale to production levels exceeding 800 g/h [8] [30].
Molecular Structure and Physical Properties
1,2,3-Trifluoro-5-methoxy-4-nitrobenzene represents a highly substituted aromatic compound with the molecular formula C₇H₄F₃NO₃ and a molecular weight of 207.11 g/mol [1] [2] [3]. The compound exists as a pale-yellow to yellow-brown liquid at ambient conditions and requires refrigerated storage at 2-7°C for optimal stability [3]. The compound is identified by the Chemical Abstracts Service number 925890-13-7 and exhibits a calculated logarithmic partition coefficient of 2.37, indicating moderate lipophilicity [3].
Crystallographic Framework Analysis
While specific single-crystal X-ray diffraction data for 1,2,3-trifluoro-5-methoxy-4-nitrobenzene remains limited in the literature, comparative analysis of structurally related nitrobenzene derivatives provides valuable insights into the expected crystallographic parameters [4] [5] [6]. Related fluorinated nitrobenzene compounds typically crystallize in monoclinic crystal systems with space groups such as P21/c or C2/c [4] [6]. The unit cell parameters for analogous compounds range from 7.2-17.6 Å for the a-axis, 7.3-15.8 Å for the b-axis, and 8.6-29.1 Å for the c-axis, with beta angles varying between 90-118° [4] [5] [6].
Parameter | Typical Range for Related Compounds |
---|---|
Crystal System | Monoclinic |
Space Group | P21/c or C2/c |
Unit Cell a (Å) | 7.2-17.6 |
Unit Cell b (Å) | 7.3-15.8 |
Unit Cell c (Å) | 8.6-29.1 |
Beta angle (°) | 90-118° |
Density (g/cm³) | 1.46-1.93 |
Z | 2-8 |
Molecular Packing and Intermolecular Interactions
The crystallographic structure of 1,2,3-trifluoro-5-methoxy-4-nitrobenzene is expected to be governed by multiple intermolecular interactions characteristic of highly substituted aromatic systems [5] [7]. The presence of three fluorine atoms introduces significant dipole moments and potential for halogen bonding interactions [8] [5]. Fluorine atoms typically engage in weak C-H···F hydrogen bonds and dipole-dipole interactions that contribute to crystal stabilization [5] [7]. The nitro group, being a strong electron-withdrawing substituent, creates regions of positive electrostatic potential that can interact with the electron-rich methoxy oxygen [9] [10].
The methoxy substituent introduces additional complexity through its ability to participate in C-H···O hydrogen bonding and potential π-π stacking interactions between aromatic rings [8] [11]. Studies on related fluorinated aromatic compounds demonstrate that fluorination can alter polymorphic accessibility and favor specific packing motifs [7]. The combination of multiple electron-withdrawing groups (three fluorines and one nitro) with one electron-donating group (methoxy) creates a complex electronic landscape that influences molecular packing arrangements [7] [12].
Density Functional Theory Approaches
Computational modeling of 1,2,3-trifluoro-5-methoxy-4-nitrobenzene requires sophisticated theoretical approaches due to the complex electronic environment created by multiple substituents [13] [15]. The Becke three-parameter Lee-Yang-Parr (B3LYP) functional with various basis sets has proven effective for geometry optimization of substituted nitrobenzene derivatives [13] [15]. The B3LYP/6-31G(d,p) level of theory provides a reliable balance between computational cost and accuracy for ground-state geometric parameters [13] [15].
For enhanced accuracy in electronic structure description, the B3LYP/6-311++G(d,p) basis set offers improved treatment of diffuse functions and polarization effects, particularly important for highly electronegative fluorine atoms [15] [16]. Alternative approaches include the MP2/6-31+G(d,p) method, which provides superior treatment of electron correlation effects [17] [15]. Recent studies on aromatic nitro compounds have demonstrated the superiority of range-separated hybrid functionals such as CAM-B3LYP for describing charge transfer states and excited state properties [16] [18].
Computational Method | Primary Application | Advantages |
---|---|---|
B3LYP/6-31G(d,p) | Geometry optimization | Good cost-accuracy balance |
B3LYP/6-311++G(d,p) | Electronic properties | Enhanced diffuse functions |
MP2/6-31+G(d,p) | Correlation effects | Better electron correlation |
CAM-B3LYP/6-311++G(2d,2p) | Charge transfer states | Superior for nitro compounds |
Geometric Parameters and Bond Length Analysis
Computational studies on related nitrobenzene derivatives provide benchmarks for expected geometric parameters in 1,2,3-trifluoro-5-methoxy-4-nitrobenzene [13] [19] [11]. Aromatic carbon-carbon bond lengths typically range from 1.390 to 1.409 Å, with slight variations depending on the electronic effects of substituents [19] [11]. The presence of electron-withdrawing fluorine and nitro groups tends to contract aromatic C-C bonds due to increased s-character from enhanced electronegativity [20] [12].
Carbon-fluorine bonds in aromatic systems exhibit characteristic lengths of 1.340-1.360 Å, reflecting the strong electronegativity difference and partial ionic character [20] [12]. The nitro group attachment to the aromatic ring results in C-N bond lengths of approximately 1.470-1.486 Å, while the N-O bonds within the nitro group measure 1.220-1.225 Å [19]. The methoxy substituent introduces C-O bonds of 1.360-1.380 Å and O-CH₃ bonds of 1.420-1.440 Å [11].
Bond Type | Expected Length (Å) | Structural Significance |
---|---|---|
C-C (aromatic) | 1.390-1.409 | Backbone rigidity |
C-F | 1.340-1.360 | Strong polar character |
C-N (nitro) | 1.470-1.486 | Electron withdrawal |
N-O (nitro) | 1.220-1.225 | Multiple bond character |
C-O (methoxy) | 1.360-1.380 | Resonance participation |
Molecular Conformation and Planarity
The planarity of the aromatic ring system in 1,2,3-trifluoro-5-methoxy-4-nitrobenzene is influenced by the steric and electronic effects of the substituents [13] [9]. The nitro group typically adopts a coplanar orientation with the benzene ring to maximize π-conjugation, though slight deviations may occur due to steric interactions with adjacent fluorine atoms [9] [21]. The methoxy group generally maintains coplanarity to enable optimal orbital overlap for resonance stabilization [9] [22].
Computational studies indicate that the three fluorine atoms create a distinctive electronic environment that affects the overall molecular geometry [20] [12]. The concept of "fluoromaticity" describes how multiple fluorine substituents can contribute additional π-bonding character to aromatic systems, potentially influencing ring geometry and stability [20] [12] [23]. This effect becomes particularly pronounced in highly fluorinated aromatics and may contribute to slight geometric distortions from ideal benzene-like symmetry [12] [23].
Electronic Withdrawing Mechanisms
The three fluorine atoms in 1,2,3-trifluoro-5-methoxy-4-nitrobenzene exert profound electronic effects on the aromatic system through both inductive and resonance mechanisms [9] [24] [25]. Fluorine atoms act as strong electron-withdrawing groups through inductive effects due to their high electronegativity (χ = 4.0), creating a dipole that draws electron density away from the aromatic ring [24] [25]. This inductive withdrawal is transmitted through the σ-bond framework and affects the entire molecular system [25] [26].
Paradoxically, fluorine atoms also participate in π-donation through resonance effects, where lone pair electrons on fluorine can interact with the aromatic π-system [9] [20] [12]. This dual character creates a complex electronic environment where fluorine simultaneously withdraws electron density inductively while donating it through resonance [9] [12]. The net effect depends on the specific substitution pattern and the presence of other substituents [24] [26].
The trifluoro substitution pattern (1,2,3-positions) creates a concentrated region of electron withdrawal that significantly impacts the electronic distribution within the aromatic ring [27] [26]. Studies on fluorinated aromatics demonstrate that multiple fluorine substituents can enhance π-π interactions while reducing C-H···π interactions in crystalline environments [7]. This electronic redistribution affects molecular reactivity, with trifluorinated aromatics typically showing increased resistance to electrophilic aromatic substitution reactions [28] [27].
Fluoromaticity Effects
Recent theoretical investigations have identified a phenomenon termed "fluoromaticity" in highly fluorinated aromatic systems [20] [12] [23]. This concept describes how fluorine substituents contribute additional π-bonding orbitals that can further stabilize aromatic rings [12] [23]. The effect manifests as shorter bond lengths within the ring structure and increased resistance to addition reactions [12] [29].
In 1,2,3-trifluoro-5-methoxy-4-nitrobenzene, the three adjacent fluorine atoms create a unique electronic environment that may exhibit aspects of fluoromaticity [12] [23]. Computational analysis reveals that fluorine atoms generate new π-orbitals that interact with the aromatic system, creating molecular orbitals with enhanced stability [20] [12]. This stabilization contributes to the thermal stability and chemical resistance observed in fluorinated aromatic compounds [12] [23].
Electronic Effect | Mechanism | Impact on Ring |
---|---|---|
Inductive withdrawal | σ-bond polarization | Decreased electron density |
Resonance donation | π-orbital overlap | Partial electron restoration |
Fluoromaticity | Additional π-bonding | Enhanced ring stability |
Hammett Parameter Analysis
The electronic effects of fluorine substituents can be quantified using Hammett substituent constants, which provide numerical measures of electron-withdrawing or donating ability [24] [26]. For fluorine, the meta Hammett constant (σₘ) is +0.34, while the para constant (σₚ) is +0.06, indicating stronger electron withdrawal in meta positions compared to para positions [24] [26]. These values reflect the balance between inductive withdrawal and resonance donation effects [9] [24].
In the context of 1,2,3-trifluoro-5-methoxy-4-nitrobenzene, the cumulative effect of three fluorine atoms creates a highly electron-deficient aromatic system [24] [27]. This electron deficiency is further enhanced by the presence of the nitro group, creating one of the most electron-poor aromatic environments possible in organic chemistry [28] [25]. The combination significantly deactivates the ring toward electrophilic substitution while potentially activating it toward nucleophilic aromatic substitution reactions [30] [27].
Geometric and Electronic Optimization
The nitro group in 1,2,3-trifluoro-5-methoxy-4-nitrobenzene adopts a specific orientation that optimizes both geometric constraints and electronic interactions [9] [10] [28]. Computational studies indicate that the nitro group preferentially maintains coplanarity with the aromatic ring to maximize π-conjugation effects [9] [21]. This planar arrangement allows for optimal overlap between the π-orbitals of the nitro group and the aromatic system [10] [28].
The presence of adjacent fluorine atoms creates steric constraints that may induce slight deviations from perfect coplanarity [9] [22]. However, the strong electron-withdrawing nature of the nitro group typically overcomes minor steric interactions to maintain favorable electronic interactions [9] [28]. Quantum mechanical calculations suggest that the C-N-O bond angles within the nitro group remain close to the ideal 125° expected for sp²-hybridized nitrogen [19] [11].
Resonance and Conjugation Effects
The nitro group participates extensively in resonance interactions with the aromatic ring through π-conjugation [9] [10] [28]. This conjugation allows for electron delocalization from the aromatic ring into the nitro group, contributing to the strong electron-withdrawing character [9] [25]. The resonance effect is enhanced by the planar orientation, which maximizes orbital overlap between the aromatic π-system and the nitro group π-orbitals [10] [28].
Voronoi deformation density analysis of nitrobenzene derivatives reveals that the nitro group causes significant charge depletion at ortho and para positions while concentrating negative charge at meta positions [9] [10]. This charge redistribution pattern is characteristic of meta-directing substituents and explains the regioselectivity observed in electrophilic aromatic substitution reactions [24] [28] [25].
Position Relative to NO₂ | Charge Distribution | Reactivity |
---|---|---|
Ortho | Electron depleted | Deactivated |
Meta | Relatively electron rich | Slightly activated |
Para | Electron depleted | Deactivated |
Molecular Orbital Interactions
The electronic structure of the nitro group in 1,2,3-trifluoro-5-methoxy-4-nitrobenzene involves complex molecular orbital interactions [9] [31] [32]. The highest occupied molecular orbital (HOMO) of nitrobenzene derivatives typically exhibits significant contribution from the aromatic π-system with minimal nitro group participation [9] [31]. Conversely, the lowest unoccupied molecular orbital (LUMO) shows substantial nitro group character, reflecting the electron-accepting nature of this substituent [31] [32].
Time-dependent density functional theory (TD-DFT) calculations on aromatic nitro compounds reveal that charge transfer excitations occur from the aromatic π-system to the nitro group π*-orbitals [16] [31]. These charge transfer states are particularly important for understanding the photochemical behavior and excited state properties of nitroaromatic compounds [31] [21]. The presence of fluorine substituents can modulate these electronic transitions by altering the energy gap between donor and acceptor orbitals [16] [18].
Corrosive;Irritant